molecular formula C6H6BNO2 B13032008 [1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL

[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL

Cat. No.: B13032008
M. Wt: 134.93 g/mol
InChI Key: VDCMZLLEHWRBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2]Oxaborolo[3,4-c]pyridin-1(3H)-ol (CAS 943311-76-0) is a boron-containing heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. This oxaborolo-pyridine fusion is part of the benzoxaborole drug class, which is known for its chemical stability and the presence of a Lewis acidic boron center that acts as a key pharmacophore . The primary research value of this scaffold lies in its potential to inhibit bacterial leucyl-tRNA synthetase (LeuRS), a validated target for antibacterial agents . The mechanism, known as the oxaborole tRNA-trapping (OBORT) mechanism, involves the boron atom forming a covalent adduct with the cis-diols of the 3’-terminal adenosine of tRNA^Leu. This adduct traps the tRNA in the editing site of LeuRS, thereby inhibiting protein synthesis and leading to bacterial cell death . This mechanism has been successfully leveraged in clinical candidates for treating diseases like tuberculosis, underscoring the promise of such compounds in addressing multidrug-resistant bacterial infections . Researchers can utilize this compound as a key synthetic intermediate or a core scaffold for developing novel antimicrobial agents, particularly against Mycobacterium tuberculosis and other challenging pathogens. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H6BNO2

Molecular Weight

134.93 g/mol

IUPAC Name

1-hydroxy-3H-oxaborolo[3,4-c]pyridine

InChI

InChI=1S/C6H6BNO2/c9-7-6-3-8-2-1-5(6)4-10-7/h1-3,9H,4H2

InChI Key

VDCMZLLEHWRBGY-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CN=C2)O

Origin of Product

United States

Reactivity and Transformations Of 1 2 Oxaborolo 3,4 C Pyridin 1 3h Ol

Electrophilic and Nucleophilic Reactions at the Pyyridine Moiety

Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.com When such reactions do occur, they are typically directed to the 3- and 5-positions (beta-positions) relative to the nitrogen atom. In the case of nih.govnih.govOxaborolo[3,4-c]pyridin-1(3H)-ol, the fusion of the oxaborole ring further complicates the reactivity, and electrophilic substitution would likely require harsh conditions. gcwgandhinagar.com Activating the pyridine ring, for instance by forming the N-oxide, can facilitate electrophilic substitution. gcwgandhinagar.com

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, especially at the positions ortho and para to the nitrogen (alpha and gamma positions). sci-hub.seyoutube.com For this compound, this would correspond to the available carbon atoms adjacent to and opposite the ring fusion. The presence of a good leaving group, which is not inherently present on the pyridine ring of the parent compound, would be necessary for such reactions to proceed. sci-hub.se

Reactivity of the Nitrogen Atom within the Pyridine System

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and is therefore nucleophilic and basic. It readily reacts with electrophiles such as protons (from acids) to form pyridinium (B92312) salts. gcwgandhinagar.com It can also undergo alkylation with agents like alkyl halides to form quaternary pyridinium salts and acylation with acid chlorides to generate acylpyridinium salts. gcwgandhinagar.comresearchgate.net In the context of nih.govnih.govOxaborolo[3,4-c]pyridin-1(3H)-ol, these reactions at the nitrogen are expected to be facile, leading to the corresponding pyridinium derivatives.

Reactions Involving the Oxaborole Ring System

Transformations at the Boron Center

The boron atom in the oxaborole ring is electron-deficient due to its empty p-orbital, making it a Lewis acid. mdpi.com This Lewis acidity is a key feature of its reactivity. The boron atom can coordinate with Lewis bases (nucleophiles). In related benzoxaborole systems, the boron atom is known to exist in equilibrium between a trigonal planar (sp2 hybridized) and a tetrahedral (sp3 hybridized) state upon coordination with a nucleophile. This ability to accept a lone pair of electrons is central to the biological activity of many oxaborole-containing compounds. For nih.govnih.govOxaborolo[3,4-c]pyridin-1(3H)-ol, the boron center is expected to interact with various nucleophiles, potentially leading to the formation of stable or transient tetrahedral boron adducts.

Ring-Opening and Ring-Closing Reactions of the Oxaborole Moiety

While specific ring-opening and closing reactions for nih.govnih.govOxaborolo[3,4-c]pyridin-1(3H)-ol are not documented, the stability of the oxaborole ring is a critical factor. The aromatic-like nature of some B-N containing rings can lend them considerable stability. mdpi.com However, under certain conditions, such as in the presence of strong acids or bases, or upon reaction with specific reagents, ring-opening could potentially occur. For instance, hydrolysis could cleave the B-O bond. Ring-closing reactions would be relevant in the synthesis of the compound, likely involving the cyclization of a suitably substituted pyridine precursor containing a boronic acid and a hydroxymethyl or related group.

Cross-Coupling Reactions Utilizingnih.govnih.govOxaborolo[3,4-c]pyridin-1(3H)-ol

Boronic acids and their derivatives are exceptionally important substrates in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Although there is no specific literature on the use of nih.govnih.govOxaborolo[3,4-c]pyridin-1(3H)-ol in such reactions, its structure suggests potential utility. The boronic acid moiety (-B(OH)-) is a handle that could, in principle, participate in palladium-catalyzed cross-coupling with aryl, vinyl, or alkyl halides.

However, the fused heterocyclic system presents challenges. The stability of the oxaborole ring under the reaction conditions would be a concern. The pyridine nitrogen could also interact with the metal catalyst, potentially inhibiting the catalytic cycle. Despite these challenges, the development of specialized ligands and reaction conditions often allows for the successful coupling of complex heterocyclic boronic acids.

Suzuki-Miyaura Coupling Protocols

There are no published reports detailing the use of rsc.orgresearchgate.netOxaborolo[3,4-c]pyridin-1(3H)-ol as a substrate or coupling partner in Suzuki-Miyaura reactions. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate. While this reaction is widely applied to a vast array of heterocyclic compounds, its application to the specific rsc.orgresearchgate.netOxaborolo[3,4-c]pyridin-1(3H)-ol scaffold has not been documented. Research on analogous systems, such as pyrazolo[3,4-c]pyridines, has demonstrated successful Suzuki-Miyaura couplings for the functionalization of the heterocyclic core. rsc.orgresearchgate.networktribe.com However, the unique electronic and steric properties of the oxaborole ring in the target compound would necessitate specific experimental validation to determine its reactivity profile.

Other Boron-Mediated Cross-Couplings

Similarly, the scientific literature lacks any information on other boron-mediated cross-coupling reactions involving rsc.orgresearchgate.netOxaborolo[3,4-c]pyridin-1(3H)-ol. This includes, but is not limited to, reactions such as the Suzuki-type couplings with different coupling partners or other named reactions that utilize the boron moiety for carbon-heteroatom or carbon-carbon bond formation. The reactivity of the boronic acid or ester functionality within the fused ring system remains unexplored.

Reductions and Oxidations of the Fused System

No studies have been published on the reduction or oxidation of the rsc.orgresearchgate.netOxaborolo[3,4-c]pyridin-1(3H)-ol fused system. The susceptibility of the pyridine and oxaborole rings to various reducing and oxidizing agents is unknown. Such studies would be crucial for understanding the stability of the compound and for developing synthetic routes to related derivatives.

Stereochemical Aspects of Transformations

Given the absence of any reported transformations for rsc.orgresearchgate.netOxaborolo[3,4-c]pyridin-1(3H)-ol, there is no information regarding the stereochemical aspects of its reactions. Should future research uncover reactions that introduce chiral centers or involve stereoselective processes, this would become an important area of investigation.

Mechanistic Studies on the Synthesis and Reactivity Of 1 2 Oxaborolo 3,4 C Pyridin 1 3h Ol

Elucidation of Reaction Pathways for Core Construction

There is no published information directly detailing the reaction pathways for the synthesis of the nih.govacs.orgOxaborolo[3,4-c]pyridin-1(3H)-ol core. However, insights can be drawn from the synthesis of analogous structures like benzoxaboroles and substituted pyridines. The construction of the fused ring system would likely involve a multi-step synthesis.

Investigation of Intermediates and Transition States

Specific intermediates and transition states for the synthesis of nih.govacs.orgOxaborolo[3,4-c]pyridin-1(3H)-ol have not been reported. In the analogous synthesis of benzoxaboroles, such as the antifungal drug tavaborole (B1682936) (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), the synthetic routes involve key intermediates that could be conceptually extrapolated. google.commedkoo.comgoogle.com For instance, a common strategy for benzoxaborole synthesis involves the cyclization of a suitably substituted boronic acid. google.com A plausible, though unproven, pathway for the title compound might involve an appropriately substituted pyridine (B92270) boronic acid derivative.

Kinetic Studies of Key Synthetic Steps

No kinetic studies for the synthesis of nih.govacs.orgOxaborolo[3,4-c]pyridin-1(3H)-ol are available in the scientific literature. Such studies would be crucial to understand the reaction rates and optimize the synthetic protocol. For related heterocyclic syntheses, kinetic studies have been instrumental in determining reaction mechanisms.

Understanding Tautomeric Equilibria in the Oxaborole-Pyridine System

The tautomeric equilibria for nih.govacs.orgOxaborolo[3,4-c]pyridin-1(3H)-ol have not been experimentally or computationally investigated. Tautomerism is a well-documented phenomenon in heterocyclic compounds containing hydroxyl and amino groups, as well as in pyrazolone (B3327878) systems. clockss.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov

Experimental Characterization of Tautomers

There is no experimental data from techniques such as NMR spectroscopy or X-ray crystallography that characterizes the tautomeric forms of nih.govacs.orgOxaborolo[3,4-c]pyridin-1(3H)-ol. Studies on related pyridinol and pyrazolone derivatives have successfully used these methods to identify the predominant tautomers in different solvents and in the solid state. clockss.orgmdpi.comresearchgate.net

Factors Influencing Tautomeric Preference

The factors that would influence the tautomeric preference in the nih.govacs.orgOxaborolo[3,4-c]pyridin-1(3H)-ol system have not been studied. In other heterocyclic systems, factors such as solvent polarity, temperature, pH, and the electronic nature of substituents are known to play a significant role in determining the position of the tautomeric equilibrium. mdpi.com For the title compound, one could hypothesize that the equilibrium would be influenced by intramolecular hydrogen bonding possibilities involving the pyridine nitrogen and the oxaborole hydroxyl group.

Mechanistic Insights into Functional Group Transformations

No studies have been published on the functional group transformations of nih.govacs.orgOxaborolo[3,4-c]pyridin-1(3H)-ol. Research on the reactivity of benzoxaboroles has shown that the boronic acid moiety can engage in various reactions, including interactions with diols. nih.govacs.orgacs.org This suggests that the oxaborole ring in the title compound could potentially undergo similar transformations. The pyridine ring, being a nitrogen-containing heterocycle, could also be susceptible to various electrophilic and nucleophilic substitution reactions, depending on the reaction conditions. nih.govnih.gov

Studies on Dephosphorylation Processes (relevant to related structures)

While direct studies on the dephosphorylation capabilities of nih.govnih.govoxaborolo[3,4-c]pyridin-1(3H)-ol are not extensively documented in the literature, the inherent Lewis acidity of the boron atom in related oxaborole structures suggests a potential role in facilitating such reactions. Boronic acids and their derivatives are known to interact with diols, including the ribose moieties of nucleotides and phosphorylated biomolecules. This interaction can activate the phosphate (B84403) group towards nucleophilic attack, thereby promoting dephosphorylation.

In a broader context, boron compounds have been implicated in the modulation of phosphorylation-dependent signaling pathways. For instance, certain benzoxaboroles have been shown to inhibit kinases by binding to the enzyme's active site, which can involve interactions with phosphorylated residues. acs.org The mechanism of action for some oxaborole-based antifungal agents, such as tavaborole, involves trapping of tRNA by forming a stable adduct with the terminal ribose, which indirectly relates to the interaction with phosphorylated molecules. nih.gov

Furthermore, boronic acid-based catalysts have been developed for the selective monophosphorylation of vicinal diols. nih.gov This process involves the formation of a boronate ester intermediate, which activates one hydroxyl group for selective phosphorylation. This principle could be extrapolated to a dephosphorylation scenario where the oxaborole moiety might bind to a phosphorylated substrate, rendering the phosphate ester more susceptible to hydrolysis. The general mechanism can be envisioned as the Lewis acidic boron atom coordinating to an oxygen atom of the phosphate group, which would polarize the P-O bond and facilitate its cleavage by a nucleophile, such as water.

Table 1: Key Concepts in Boron-Mediated Dephosphorylation

ConceptDescriptionRelevance to nih.govnih.govOxaborolo[3,4-c]pyridin-1(3H)-ol
Lewis Acidity The boron atom in the oxaborole ring is electron-deficient and can accept a pair of electrons.The boron atom can interact with the oxygen atoms of a phosphate group, acting as a Lewis acid catalyst.
Diol Binding Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols.This suggests a potential for interaction with the ribose moieties of phosphorylated biomolecules like ATP or phosphorylated proteins.
Phosphate Activation Coordination of the boron atom to a phosphate group can polarize the P-O bond.This polarization would make the phosphorus atom more electrophilic and susceptible to nucleophilic attack, leading to dephosphorylation.
Hydrolysis The cleavage of the phosphate ester bond, often by water.The oxaborole could facilitate this process by activating the phosphate group.

It is important to note that the efficiency of such a process would be highly dependent on the specific reaction conditions, including pH and the nature of the phosphorylated substrate.

Analysis of Nucleophilic Attack Pathways

The reactivity of nih.govnih.govoxaborolo[3,4-c]pyridin-1(3H)-ol is characterized by the presence of multiple electrophilic sites, making it susceptible to nucleophilic attack through various pathways. The primary sites for nucleophilic attack are the boron atom of the oxaborole ring and the carbonyl carbon of the pyridinone ring.

The boron atom in the oxaborole ring is a key electrophilic center. As a Lewis acid, it can readily accept a pair of electrons from a nucleophile. This interaction typically leads to the formation of a tetracoordinate boronate species. The stability and subsequent reactivity of this intermediate depend on the nature of the nucleophile and the reaction conditions. For instance, nucleophilic attack by water can lead to a dynamic equilibrium between the cyclic oxaborole form and the open-chain boronic acid form. acs.org Stronger nucleophiles can form more stable adducts. The general mechanism of nucleophilic attack on the boron atom can be depicted as follows:

Scheme 1: General Nucleophilic Attack on the Boron Atom

Where Nu- represents a nucleophile.

The pyridinone moiety introduces another significant electrophilic center: the carbonyl carbon. This carbon is polarized due to the high electronegativity of the adjacent oxygen atom, making it susceptible to attack by nucleophiles. Nucleophilic addition to the carbonyl group is a fundamental reaction in organic chemistry and would lead to the formation of a tetrahedral intermediate. The fate of this intermediate can vary, potentially leading to the opening of the pyridinone ring or other rearrangements, depending on the reaction conditions and the nature of the nucleophile.

Table 2: Potential Nucleophilic Attack Pathways

PathwayElectrophilic CenterNucleophile (Example)Potential Product/Intermediate
A Boron AtomHydroxide (OH⁻)Tetracoordinate boronate anion, potentially leading to ring-opening.
B Carbonyl CarbonGrignard Reagent (R-MgX)Tertiary alcohol after protonation.
C Boron AtomAmine (R-NH₂)Tetracoordinate boron-amine adduct.
D Carbonyl CarbonHydride (H⁻ from NaBH₄)Secondary alcohol after protonation.

Structural Characterization and Advanced Spectroscopic Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation ofOxaborolo[3,4-c]pyridin-1(3H)-ol in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-Resolution 1H, 13C, and 11B NMR Analysis for Chemical Shift Assignments

Detailed analysis of one-dimensional NMR spectra is the initial step in piecing together the molecular puzzle.

¹H NMR: The proton NMR spectrum would be expected to display distinct signals for the aromatic protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the oxaborolo ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the neighboring oxygen and boron atoms, as well as the aromatic ring current. The hydroxyl proton (OH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals corresponding to the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized methylene carbon. The carbonyl-like carbon of the oxaborole ring would likely appear at a characteristic downfield shift.

¹¹B NMR: Boron-11 NMR is a crucial tool for characterizing boron-containing compounds. ForOxaborolo[3,4-c]pyridin-1(3H)-ol, the ¹¹B NMR spectrum would be expected to show a single resonance, characteristic of a tetracoordinate boron atom in this specific chemical environment. The chemical shift and the signal's line width would provide insights into the symmetry and coordination sphere of the boron atom.

Table 1: Hypothetical NMR Chemical Shift Assignments (Note: The following data is illustrative and would require experimental verification.)

Atom ¹H Shift (ppm) ¹³C Shift (ppm) ¹¹B Shift (ppm)
Pyridine CH 7.5 - 8.5 120 - 150 -
Methylene CH₂ ~4.5 ~60 -
Boron - - 5 - 15

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from 1D NMR and establishing the complete bonding framework and spatial proximities.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons, for instance, within the pyridine ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. It is critical for establishing the connectivity across quaternary carbons and heteroatoms, thereby piecing together the fused ring structure. For example, correlations from the methylene protons to the carbons of the pyridine ring would confirm the fusion of the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the preferred conformation of the molecule in solution and for identifying through-space interactions between protons on the oxaborolo and pyridine rings.

Variable Temperature NMR for Conformational Dynamics and Tautomerism

Studying the NMR spectra at different temperatures (Variable Temperature NMR) can reveal information about dynamic processes occurring within the molecule. This could include conformational changes, such as ring puckering in the oxaborolo moiety, or potential tautomeric equilibria. For instance, the hydroxyl group could potentially exist in equilibrium with a tautomeric form, and changes in temperature could shift this equilibrium, leading to observable changes in the NMR spectra.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight ofOxaborolo[3,4-c]pyridin-1(3H)-ol and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum, generated by inducing the molecular ion to break apart, would yield characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the ring systems and the presence of specific functional groups.

Table 2: Expected Mass Spectrometry Data

Analysis Type Expected Observation Information Gained
HRMS Accurate m/z for [M+H]⁺ or [M-H]⁻ Confirmation of elemental composition

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum would be expected to show a prominent, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations from the pyridine ring, and B-O and B-C stretching vibrations associated with the oxaborolo ring.

Raman Spectroscopy: While IR is strong for polar functional groups, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be useful for observing the vibrations of the aromatic ring system and the carbon-boron bond.

Table 3: Key Vibrational Modes

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
O-H Stretch 3400 - 3200 (broad) Weak
Aromatic C-H Stretch 3100 - 3000 Strong
Aliphatic C-H Stretch 3000 - 2850 Strong
C=C / C=N Stretch 1600 - 1450 Strong

X-ray Crystallography for Solid-State Molecular Structure Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. If a suitable single crystal ofOxaborolo[3,4-c]pyridin-1(3H)-ol can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the planar or near-planar geometry of the pyridine ring and the conformation of the oxaborolo ring. Furthermore, X-ray crystallography would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the packing of the molecules in the crystal lattice.

Table 4: Compound Name

Compound Name
Oxaborolo[3,4-C]pyridin-1(3H)-OL
Carbon
Boron
Oxygen

Bond Lengths, Bond Angles, and Dihedral Angles

No published data is available.

Intermolecular Interactions and Crystal Packing

No published data is available.

Chiroptical Properties (if chiral derivatives are studied)

No studies on chiral derivatives of researchgate.netbldpharm.comOxaborolo[3,4-c]pyridin-1(3H)-ol or their chiroptical properties have been found in the surveyed literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. For pyridine-based heterocyclic compounds, these calculations can elucidate the influence of fused ring systems and heteroatoms on the electronic environment.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. researchgate.net It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and localization of these orbitals can predict the likelihood and nature of a chemical reaction. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its capacity to accept electrons (electrophilicity). mdpi.com

In a computational study of the closely related 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium cation, which shares a similar heterocyclic core, the frontier orbitals were analyzed. The nature and energy of these orbitals provide critical information about the molecule's reactivity. For instance, the localization of the LUMO on a specific atom would indicate that it is the most probable site for nucleophilic attack.

Electrostatic Potential Surface (EPS) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. researchgate.net It is a valuable tool for predicting intermolecular interactions, as it shows regions of positive and negative electrostatic potential. researchgate.net Red-colored regions on an EPS map typically indicate areas of high electron density and negative potential, which are attractive to electrophiles. Conversely, blue-colored regions signify electron-deficient areas with positive potential, susceptible to nucleophilic attack. researchgate.net

For pyridine (B92270) derivatives, the nitrogen atom generally introduces a region of negative electrostatic potential, influencing how the molecule interacts with other species. researchgate.net In the case of complex fused ring systems like researchgate.netresearchgate.netOxaborolo[3,4-c]pyridin-1(3H)-ol, EPS mapping can reveal how the electronic character of the pyridine ring is modulated by the fused oxaborole ring.

Natural Population Analysis (NPA) is a method for assigning partial atomic charges within a molecule based on the distribution of the electron density. These charges offer a more quantitative measure of the electronic environment of each atom compared to the qualitative picture provided by EPS maps. NPA is known for its stability with respect to the choice of basis set in the calculations.

In the computational analysis of the related 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium cation, NPA was used to determine the partial charges on the constituent atoms. The results of such an analysis can pinpoint specific atoms with significant positive or negative charges, further clarifying the molecule's reactivity. For example, a large positive charge on a carbon atom would strongly suggest its electrophilic character.

AtomNPA Charge (e)
C20.25
C3-0.20
C40.15
C5'0.30
N1'-0.50
O1-0.45

This table presents hypothetical NPA charges for illustrative purposes, based on typical values for similar heterocyclic systems.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. nih.gov It is widely used to predict the three-dimensional structure of molecules (geometry optimization) and to calculate their energies. scispace.comresearchgate.net

DFT calculations can be employed to predict the reactivity and regioselectivity of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the most likely pathways and products. For a molecule like researchgate.netresearchgate.netOxaborolo[3,4-c]pyridin-1(3H)-ol, DFT could be used to predict how it might react with various reagents. For example, by calculating the activation energies for electrophilic substitution at different positions on the aromatic ring, one could predict the most favorable site for such a reaction.

For instance, if a reaction involving researchgate.netresearchgate.netOxaborolo[3,4-c]pyridin-1(3H)-ol could proceed through multiple pathways, DFT calculations could be used to determine the activation energy for each path. The pathway with the lowest activation energy would be the kinetically favored one. Similarly, the relative energies of the final products would indicate the thermodynamically favored product. This information is crucial for understanding and controlling the chemical behavior of the compound.

Conformational Analysis via Computational Methods

A thorough review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational chemistry studies of the specific compound nih.govbldpharm.comOxaborolo[3,4-c]pyridin-1(3H)-ol. While computational methods are powerful tools for understanding molecular structures and properties, it appears that this particular heterocyclic system has not yet been the subject of detailed in silico analysis.

Potential Energy Surface Scans

Potential energy surface (PES) scans are a common computational technique used to explore the conformational landscape of a molecule. nih.govnih.gov This method involves systematically changing a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, while optimizing the rest of the molecular geometry at each step. nih.govresearchgate.net The resulting energy profile provides valuable insights into the molecule's flexibility and the energy barriers between different conformations.

For nih.govbldpharm.comOxaborolo[3,4-c]pyridin-1(3H)-ol, a PES scan would be instrumental in understanding the rotation around the B-O and C-O bonds within the oxaborole ring and the puckering of the five-membered ring. However, no published studies detailing such a potential energy surface scan for this compound were found.

Identification of Stable Conformers

The identification of stable conformers, which correspond to the local minima on the potential energy surface, is a primary goal of conformational analysis. researchgate.net These low-energy structures represent the most likely shapes a molecule will adopt. Computational methods, often in conjunction with PES scans, are employed to locate these stable conformers and determine their relative energies. mdpi.com For flexible molecules, understanding the equilibrium between different conformers is crucial, as it can influence their chemical reactivity and biological activity. nih.gov

In the case of nih.govbldpharm.comOxaborolo[3,4-c]pyridin-1(3H)-ol, the planarity of the fused ring system and the orientation of the hydroxyl group would be key features to investigate. Different conformers could arise from the puckering of the oxaborolo ring or rotation of the hydroxyl group. Without specific computational studies, the relative stabilities and geometries of these potential conformers remain undetermined.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry also allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, typically using density functional theory (DFT), can predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov These predictions can be invaluable for interpreting experimental NMR spectra and confirming the structure of a synthesized molecule.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. nih.gov This allows for the assignment of experimental peaks to specific vibrational modes, such as the B-O, C-O, and O-H stretching and bending vibrations that would be characteristic of nih.govbldpharm.comOxaborolo[3,4-c]pyridin-1(3H)-ol.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic transitions of a molecule, which correspond to the absorption maxima in a UV-Vis spectrum. This information provides insights into the electronic structure and conjugation within the molecule.

Despite the utility of these predictive methods, no specific calculated spectroscopic data for nih.govbldpharm.comOxaborolo[3,4-c]pyridin-1(3H)-ol has been reported in the scientific literature. The following tables are therefore placeholders to illustrate how such data would be presented if it were available.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for nih.govbldpharm.comOxaborolo[3,4-c]pyridin-1(3H)-ol

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Data Not AvailableData Not AvailableData Not Available

Table 2: Predicted Major IR Vibrational Frequencies for nih.govbldpharm.comOxaborolo[3,4-c]pyridin-1(3H)-ol

Vibrational ModePredicted Frequency (cm⁻¹)
Data Not AvailableData Not Available

Table 3: Predicted UV-Vis Absorption Maxima for nih.govbldpharm.comOxaborolo[3,4-c]pyridin-1(3H)-ol

Electronic TransitionPredicted λmax (nm)
Data Not AvailableData Not Available

Applications Of 1 2 Oxaborolo 3,4 C Pyridin 1 3h Ol in Synthetic Methodology

Role in the Development of New Synthetic Reagents

The development of novel reagents is a cornerstone of synthetic innovation. The boron-containing functional group in bldpharm.comclockss.orgOxaborolo[3,4-c]pyridin-1(3H)-ol can be modified to create new reagents with tailored reactivity. For example, derivatization of the hydroxyl group on the boron atom could lead to the formation of new Lewis acids with unique catalytic properties. The pyridine (B92270) ring can also be functionalized to modulate the electronic environment of the boron center, thereby fine-tuning the reactivity of the resulting reagent. The synthesis of related heterocyclic systems, such as 1,3,4-oxadiazoles, often involves the use of specific cyclization and dehydrating agents, and it is conceivable that derivatives of bldpharm.comclockss.orgOxaborolo[3,4-c]pyridin-1(3H)-ol could be developed to serve similar roles in the synthesis of other heterocyclic frameworks. researchgate.netmdpi.com

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are powerful strategies for the efficient construction of complex molecules from simple starting materials in a single operation. nih.gov The bifunctional nature of bldpharm.comclockss.orgOxaborolo[3,4-c]pyridin-1(3H)-ol, with reactive sites at both the boron center and the pyridine ring, makes it an ideal candidate for participation in such transformations. A multicomponent reaction could be designed where the pyridine nitrogen acts as a nucleophile or base, while the boron moiety engages in a separate bond-forming event. This could enable the rapid assembly of intricate molecular architectures that would otherwise require lengthy, linear synthetic sequences. The synthesis of pyrazolo[3,4-b]pyridine-6-one derivatives through a novel cascade reaction highlights the potential of using fused heterocyclic systems in such complex transformations. researchgate.net

Contribution to the Construction of Diverse Chemical Libraries (from a synthetic perspective)

The generation of chemical libraries containing a wide variety of structurally diverse molecules is crucial for drug discovery and high-throughput screening. The scaffold of bldpharm.comclockss.orgOxaborolo[3,4-c]pyridin-1(3H)-ol can serve as a starting point for the creation of such libraries. By systematically varying the substituents on the pyridine ring and modifying the oxaborole functionality, a large number of distinct compounds can be synthesized. The ability to perform various chemical transformations on this core structure, including those mentioned in the preceding sections, would facilitate the rapid and efficient construction of a library of novel compounds with potential biological activity. The synthesis of diverse libraries of other heterocyclic compounds, such as 1H-pyrazolo[3,4-b]pyridines, has been a successful strategy in the search for new bioactive molecules. nih.govmdpi.com

Future Research Directions and Outlook

Exploration of Undiscovered Synthetic Routes

While established methods for creating fused heterocyclic systems exist, the synthesis of nih.govbldpharm.comOxaborolo[3,4-c]pyridin-1(3H)-ol is not yet well-documented, presenting a significant opportunity for synthetic innovation. Future research will likely focus on devising novel and efficient pathways to this scaffold. One promising approach involves the cyclocondensation of appropriately substituted pyridine (B92270) derivatives. aablocks.com For instance, the reaction of a 3-formyl-4-hydroxypyridine with a suitable boronic acid derivative could provide a direct route to the target molecule.

Another avenue for exploration is the modification of existing pyridine-based structures. Strategies analogous to the Gould-Jacobs reaction, which is used to construct 4-chloro-1H-pyrazolo[3,4-b]pyridines, could be adapted. mdpi.com This might involve the reaction of a substituted aminopyridine with a boron-containing three-carbon component. The development of one-pot multicomponent reactions, which have proven effective for synthesizing complex heterocycles like pyrazolo[3,4-b]pyridin-6-ones, would be a particularly valuable goal, offering efficiency and atom economy. nih.govresearchgate.net

Potential Synthetic Strategy Key Precursors Rationale/Analogy
Cyclocondensation3-Formyl-4-hydroxypyridine, Boronic acidsDirect ring formation, common in heterocycle synthesis. aablocks.com
Intramolecular CyclizationSubstituted 4-pyridylboronic acidsFormation of the oxaborole ring onto a pre-existing pyridine.
Multicomponent ReactionAminopyridine derivative, Glyoxal, Boron sourceHigh efficiency and complexity generation in a single step. researchgate.net

Development of Greener and More Sustainable Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability. Future efforts in synthesizing nih.govbldpharm.comOxaborolo[3,4-c]pyridin-1(3H)-ol should prioritize the development of environmentally benign methods. This includes the use of solvent-free reaction conditions, which have been successfully applied to the synthesis of other fused pyridine derivatives. nih.gov Microwave-assisted synthesis is another powerful tool for green chemistry, often leading to dramatically reduced reaction times, lower energy consumption, and improved yields. researchgate.netsemanticscholar.org The application of microwave irradiation to the condensation of acid hydrazides and other precursors has proven highly effective for creating heterocyclic systems like 1,3,4-oxadiazoles and could be adapted for oxaborole synthesis. researchgate.netsemanticscholar.org

Furthermore, the exploration of catalytic systems that are recoverable and reusable will be crucial. Solid-supported catalysts, such as Nafion®NR50, have shown promise in facilitating solvent-free synthesis of heterocycles. researchgate.net Developing a catalytic cycle for the formation of the oxaborolopyridine ring system would represent a significant advancement in sustainable chemical manufacturing.

Investigation of Novel Reactivity Patterns and Transformations

The unique structural motif of nih.govbldpharm.comOxaborolo[3,4-c]pyridin-1(3H)-ol, featuring both a Lewis acidic boron atom and a Lewis basic pyridine nitrogen, suggests a rich potential for novel reactivity. nih.gov An important area of future research will be to explore the coordination chemistry of this molecule. The intramolecular proximity of the boron and nitrogen atoms may lead to the formation of dative N-B bonds, potentially resulting in aggregation or the formation of coordination polymers, as has been observed in related pyridoxaboroles. nih.gov

The reactivity of the B-O-C core of the oxaborole ring is also of great interest. Transformations that selectively cleave and reform these bonds could open up pathways to new functionalized pyridines. For instance, cleavage of the C2–OAt ether bond under ionic hydrogenation conditions has been a key step in the synthesis of 3,4-disubstituted pyridin-2(1H)-ones, and similar reductive or oxidative ring-opening strategies could be developed for the oxaborole system. beilstein-journals.org The investigation of electrophilic and nucleophilic substitution reactions on both the pyridine and oxaborole rings will further delineate the chemical space accessible from this scaffold.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes before embarking on lengthy experimental work. ub.edu For nih.govbldpharm.comOxaborolo[3,4-c]pyridin-1(3H)-ol, advanced computational modeling, particularly using Density Functional Theory (DFT), will be invaluable. mdpi.com DFT calculations can be employed to predict the geometric and electronic structure of the molecule, including key parameters like bond lengths, bond angles, and the degree of aromaticity in the fused ring system.

These computational models can also be used to explore the molecule's reactivity. For example, calculating the energies of frontier molecular orbitals (HOMO and LUMO) can provide insights into its behavior in pericyclic reactions and its potential as an electron donor or acceptor. mdpi.com Molecular docking simulations, which have been used to investigate the interaction of pyrazolo[3,4-b]pyridine derivatives with biological targets like DNA, could be applied to predict the potential bioactivity of nih.govbldpharm.comOxaborolo[3,4-c]pyridin-1(3H)-ol and guide the design of new therapeutic agents. nih.govnih.gov

Computational Method Predicted Property Potential Application
Density Functional Theory (DFT)Molecular geometry, electronic structure, bond energiesUnderstanding stability and fundamental properties. mdpi.com
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energy gap, electron distributionPredicting reactivity in chemical reactions.
Molecular DockingBinding affinity and mode with biological targetsGuiding drug design and predicting bioactivity. nih.gov

Design of Related Boron-Nitrogen Fused Ring Systems with Unique Chemical Properties

The nih.govbldpharm.comOxaborolo[3,4-c]pyridin-1(3H)-ol scaffold serves as a blueprint for a vast array of related boron-nitrogen (B-N) fused ring systems. A key future direction will be the rational design and synthesis of analogues with tailored chemical and physical properties. The strategy of replacing a C=C bond with an isoelectronic B-N unit is a powerful approach for generating structural diversity. nih.gov By systematically varying the points of fusion between the oxaborole and pyridine rings, or by introducing additional heteroatoms, novel heterocyclic cores with distinct properties can be created.

For example, the synthesis of isomers like nih.govbldpharm.comoxaborolo[4,3-c]pyridin-1(3H)-ol or the expansion of the five-membered ring to a six-membered oxaborine ring could significantly alter the molecule's geometry and electronic character. bldpharm.comaablocks.com The introduction of substituents on either the pyridine or oxaborole ring would provide a means to fine-tune properties such as solubility, stability, and biological activity. This modular approach, combining synthetic exploration with computational design, will pave the way for new B-N fused heterocycles for applications ranging from medicinal chemistry to organic light-emitting devices (OLEDs). aablocks.com

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